![molecular formula C12H13BrO B2650003 2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one CAS No. 1522497-40-0](/img/structure/B2650003.png)
2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one
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Description
“2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one” is a chemical compound. It is derived from 1,2,3,4-tetrahydronaphthalen-1-ol . The compound has a molecular weight of 148.2017 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one” can be represented by the InChI code:InChI=1S/C10H12O/c11-10-7-3-5-8-4-1-2-6-9 (8)10/h1-2,4,6,10-11H,3,5,7H2
. This structure can be viewed using Java or Javascript .
Scientific Research Applications
Biocatalytic Synthesis
One notable application is in the bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursors. Researchers have explored the use of Lactobacillus curvatus strains as biocatalysts for the asymmetric reduction of similar compounds, leading to the production of (R)-2-bromo-1-(naphthalen-2-yl)ethanol, a precursor for β-adrenergic receptor blockers. This process highlights the compound's utility in synthesizing enantiomerically pure drugs using environmentally friendly conditions (Taşdemir et al., 2020).
Synthetic Chemistry Innovations
In synthetic chemistry, the compound serves as a key intermediate in the enantioselective synthesis of 1,2-dihydronaphthalenes via oxidative N-heterocyclic carbene catalysis. This method enables the construction of molecules with adjacent stereocenters, offering a pathway to a variety of useful compounds such as alcohols, amides, and epoxides with high yield and enantioselectivity (Perveen et al., 2017).
Material Science Applications
The bromo derivative of 2-acetyl-1-naphthol, closely related to the query compound, has been synthesized and characterized, showing potential applications in material science through its spectral characterization and crystal analysis. The study provides insights into the molecular structure, offering a foundation for further exploration in material synthesis (Patil et al., 2021).
properties
IUPAC Name |
2-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,11H,3,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIBRNUNIXDCCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one | |
CAS RN |
1522497-40-0 |
Source
|
Record name | 2-bromo-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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